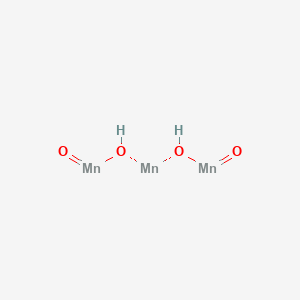
Manganese tetroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese tetroxide, also known as trimanganese tetraoxide, is a chemical compound with the formula Mn₃O₄. It is a brownish-black powder that is insoluble in water but soluble in hydrochloric acid. This compound is found naturally as the mineral hausmannite and is used in various industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese tetroxide can be synthesized through several methods:
Electrospinning Technique: This involves electrospinning a homogeneous viscous solution of manganese acetate in polyvinyl alcohol (PVA) and calcining the nanofibers at 1000°C for 2 hours.
Air Oxidation Method: Free divalent manganese ions are oxidized by air to form this compound.
Reduction Method: Manganese sulfate solution is heated, and ammoniacal liquor or bicarbonate of ammonia is added to precipitate this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Manganese tetroxide undergoes various chemical reactions:
Oxidation: It acts as a catalyst in the oxidation of methane and carbon monoxide.
Substitution: Reaction with acetic acid yields manganese(II) acetate and manganese(III) oxide.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxygen or other oxidizing agents.
Reduction Reactions: Often use reducing agents like aluminum.
Substitution Reactions: Acids like acetic acid are commonly used.
Major Products:
Oxidation: Produces oxidized products like carbon dioxide.
Reduction: Produces manganese metal.
Substitution: Produces manganese(II) acetate and manganese(III) oxide.
Wissenschaftliche Forschungsanwendungen
Manganese tetroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Studied for its effects on plant growth and enzymatic activities in plants.
Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.
Wirkmechanismus
The mechanism by which manganese tetroxide exerts its effects involves its ability to act as a catalyst and participate in redox reactions. In biological systems, it can enhance enzymatic activities and promote the uptake of mineral elements in plants . The compound’s unique structure allows it to interact with various molecular targets and pathways, making it effective in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Manganese tetroxide can be compared with other manganese oxides, such as:
Manganese Dioxide (MnO₂): Used in batteries and as a catalyst. It has a higher oxidation state compared to this compound.
Manganese(II) Oxide (MnO): Used in fertilizers and ceramics. It has a lower oxidation state and different reactivity compared to this compound.
Potassium Permanganate (KMnO₄): A strong oxidizing agent used in water treatment and as a disinfectant.
This compound is unique due to its mixed oxidation states (+2 and +3) and its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
H2Mn3O4 |
|---|---|
Molekulargewicht |
230.828 g/mol |
IUPAC-Name |
hydroxy(oxo)manganese;manganese |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
AMWRITDGCCNYAT-UHFFFAOYSA-L |
Kanonische SMILES |
O[Mn]=O.O[Mn]=O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















